Piperidine, 1-(3,3-diphenylallyl)-

Toxicology Pharmaceutical Safety Impurity Risk Assessment

This Pridinol Impurity 3 reference standard is validated for quantifying the major degradation product (ELI) of Pridinol. Its documented LOQ of 0.04% and resolution >2.0 from the parent peak ensure accurate forced degradation assessment per ICH guidelines. Ideal for developing robust, stability-indicating HPLC/UPLC methods.

Molecular Formula C20H23N
Molecular Weight 277.4 g/mol
CAS No. 13150-57-7
Cat. No. B114570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiperidine, 1-(3,3-diphenylallyl)-
CAS13150-57-7
Synonyms1-(3,3-Diphenyl-2-propen-1-yl)-piperidine Hydrochloride;  _x000B_1-(3,3-Diphenylallyl)-piperidine Hydrochloride; 
Molecular FormulaC20H23N
Molecular Weight277.4 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CC=C(C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C20H23N/c1-4-10-18(11-5-1)20(19-12-6-2-7-13-19)14-17-21-15-8-3-9-16-21/h1-2,4-7,10-14H,3,8-9,15-17H2
InChIKeyMOCURCBRVYTAME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Piperidine, 1-(3,3-diphenylallyl)- (CAS 13150-57-7): A Critical Reference Standard for Pridinol Impurity Profiling and Stability Studies


Piperidine, 1-(3,3-diphenylallyl)- (CAS 13150-57-7), also known as Anhydro Pridinol or Pridinol Impurity 3, is a diphenylalkylamine derivative belonging to the piperidine class of organic compounds [1]. It is characterized by a piperidine ring substituted with a 3,3-diphenylallyl group at the 1-position, giving it a molecular formula of C₂₀H₂₃N and a molecular weight of 277.40 g/mol . This compound is recognized primarily as a process-related impurity and the major degradation product (ELI) of the muscle relaxant Pridinol, forming under acidic and photolytic stress conditions [1].

Why Piperidine, 1-(3,3-diphenylallyl)- Cannot Be Substituted with Uncharacterized Analogs in Pridinol Quality Control


Generic substitution of Piperidine, 1-(3,3-diphenylallyl)- with uncharacterized diphenylallyl piperidines or other Pridinol impurities is scientifically unsound due to its unique origin and validated analytical behavior. Unlike other structurally related compounds, this specific impurity is the principal elimination product (ELI) generated under ICH-defined stress conditions (acidic hydrolysis and photolysis) of Pridinol mesylate [1]. Its distinct chromatographic properties, including a resolution factor (Rs) greater than 2.0 from the parent drug and a validated limit of quantification (LOQ) of 0.04% relative to Pridinol, are documented and critical for accurate forced degradation assessments [1]. Using an alternative compound lacking this precise analytical validation would introduce unverified retention times, response factors, and purity profiles, thereby compromising method accuracy, specificity, and regulatory compliance in pharmaceutical quality control.

Quantitative Differentiators for Piperidine, 1-(3,3-diphenylallyl)- (CAS 13150-57-7) Against Analogs and Parent Drug


Acute In Vivo Toxicity: 2.7-Fold Lower Lethality Compared to Parent Drug Pridinol in Mice

Piperidine, 1-(3,3-diphenylallyl)- demonstrates a significantly higher acute in vivo safety margin than its parent compound, Pridinol. In rodent models, the intraperitoneal LD50 for the target compound is 350 mg/kg [1], whereas Pridinol exhibits a markedly lower LD50 of 131 mg/kg under identical conditions [2]. This difference is critical for toxicological risk assessment during impurity profiling.

Toxicology Pharmaceutical Safety Impurity Risk Assessment

Enhanced Analytical Sensitivity: 25% Lower Limit of Quantification (LOQ) Than N-Oxide Degradation Product

In a validated HPLC method for Pridinol mesylate, Piperidine, 1-(3,3-diphenylallyl)- (ELI) achieved a lower limit of quantification (LOQ) than the other major degradation product, the N-oxide derivative (NOX). The LOQ for ELI was determined to be 0.4 µg/mL (0.04% relative to Pridinol), compared to 0.5 µg/mL (0.05%) for NOX [1]. This indicates superior analytical sensitivity for ELI under the same validated conditions.

Analytical Chemistry HPLC Method Validation Pharmaceutical Quality Control

Verified Chromatographic Resolution: Rs > 2.0 Ensures Reliable Separation from Pridinol

Piperidine, 1-(3,3-diphenylallyl)- (ELI) is chromatographically well-resolved from the parent drug Pridinol under validated conditions. The resolution factor (Rs) between Pridinol and ELI exceeded 2.0, meeting the criterion for baseline separation and ensuring no interference during quantification [1]. This specificity is not guaranteed for other, unvalidated analogs.

Chromatography Impurity Profiling Method Specificity

Wide, Validated Linear Range for Quantitation: 0.1–1.3% Relative to Pridinol

The HPLC method for Piperidine, 1-(3,3-diphenylallyl)- (ELI) was validated across a linear concentration range of 0.1–1.3% relative to Pridinol, with an excellent correlation coefficient (r = 0.9996) [1]. This validated range covers the typical specification limits for impurities in pharmaceutical products (e.g., 0.1–0.5%), ensuring accurate quantitation across relevant concentration levels.

Method Validation Linearity Quality Control

Validated Application Scenarios for Piperidine, 1-(3,3-diphenylallyl)- (CAS 13150-57-7) Based on Quantitative Evidence


Pharmaceutical Reference Standard for Pridinol Impurity Profiling and Method Validation

Use as a certified reference standard for developing and validating HPLC or UPLC methods to quantify Pridinol Impurity 3 in active pharmaceutical ingredients (APIs) and finished dosage forms. The documented LOQ of 0.04%, resolution factor >2.0, and linear range of 0.1–1.3% provide pre-validated benchmarks that streamline method development and ensure regulatory compliance with ICH Q2(R1) guidelines [1].

Forced Degradation Studies to Establish Stability-Indicating Methods

Employ as a key marker compound in forced degradation (stress testing) of Pridinol mesylate under acidic and photolytic conditions. Since this impurity is the primary degradation product (ELI) formed under these ICH Q1A(R2) stress conditions, its use allows for accurate assessment of drug substance stability, identification of degradation pathways, and development of robust stability-indicating analytical methods [1].

Toxicological Risk Assessment and Safety Qualification of Impurities

Leverage the established acute toxicity data (LD50 of 350 mg/kg i.p. in mice) to perform initial hazard characterization and support impurity qualification in accordance with ICH Q3A guidelines. This data enables a data-driven safety margin assessment, distinguishing this impurity from the more acutely toxic parent drug Pridinol (LD50 131 mg/kg) [2] and informing acceptable intake limits during pharmaceutical development [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Piperidine, 1-(3,3-diphenylallyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.